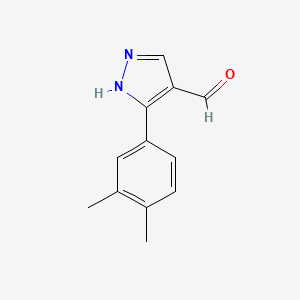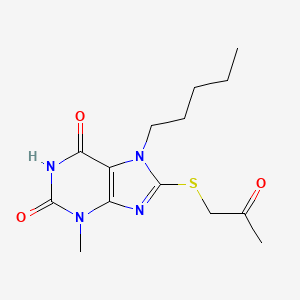
3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione, also known as Methyl-PPMP, is a purine derivative that has been studied for its potential therapeutic applications. It is a potent inhibitor of the enzyme glucosylceramide synthase, which is involved in the synthesis of glycosphingolipids. Glycosphingolipids play a role in various cellular processes, including cell signaling and cell adhesion. Inhibition of glucosylceramide synthase by Methyl-PPMP has been shown to have various biochemical and physiological effects, which will be discussed in
Wirkmechanismus
3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione inhibits the enzyme glucosylceramide synthase, which is responsible for the synthesis of glycosphingolipids. Glycosphingolipids play a role in various cellular processes, including cell signaling and cell adhesion. Inhibition of glucosylceramide synthase by 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione leads to a reduction in the synthesis of glycosphingolipids, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects:
3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, reduction of tumor growth, and anti-inflammatory effects. Additionally, 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione has been shown to reduce the accumulation of glycosphingolipids in cells, which can be beneficial in lysosomal storage disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione has several advantages for lab experiments, including its potency as an inhibitor of glucosylceramide synthase and its ability to induce apoptosis in cancer cells. However, 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione, including its potential therapeutic applications in various diseases, such as cancer and lysosomal storage disorders. Additionally, further studies are needed to determine the safety and efficacy of 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione in humans and to develop more potent and selective inhibitors of glucosylceramide synthase.
Synthesemethoden
3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione can be synthesized by a multistep process involving the reaction of 2,6-dioxopurine with various reagents. One method involves the reaction of 2,6-dioxopurine with pentylmagnesium bromide to obtain 7-pentyl-2,6-dioxopurine. This compound is then reacted with thionyl chloride and propionic anhydride to obtain 8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione. Finally, the methyl group is introduced by reacting the compound with methyl iodide in the presence of potassium carbonate.
Wissenschaftliche Forschungsanwendungen
3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and lysosomal storage disorders. Inhibition of glucosylceramide synthase by 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models. Additionally, 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In lysosomal storage disorders, 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione has been shown to reduce the accumulation of glycosphingolipids in cells.
Eigenschaften
IUPAC Name |
3-methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-4-5-6-7-18-10-11(15-14(18)22-8-9(2)19)17(3)13(21)16-12(10)20/h4-8H2,1-3H3,(H,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGZNVYGVUYTBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCC(=O)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-(2-oxopropylthio)-7-pentyl-1,3,7-trihydropurine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2783024.png)

![N-[2-(difluoromethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2783031.png)
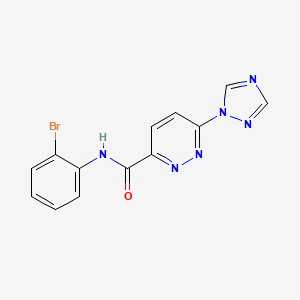
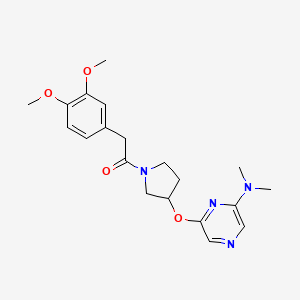
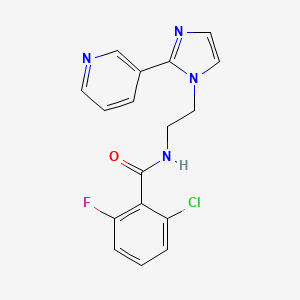
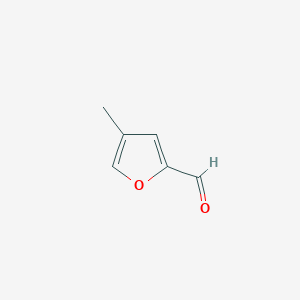
![(2-(4-chlorophenyl)-4-((3-methoxybenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2783037.png)
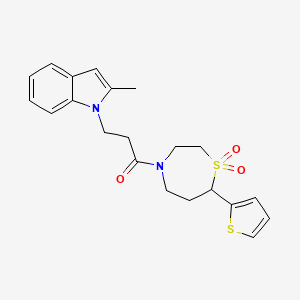
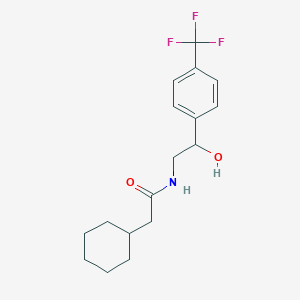
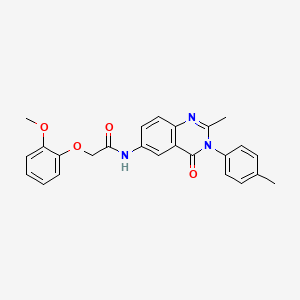
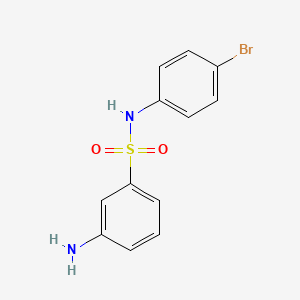
![3-(2-chlorophenyl)-5-methyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2783044.png)
